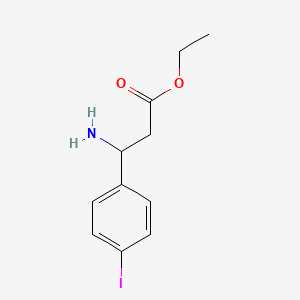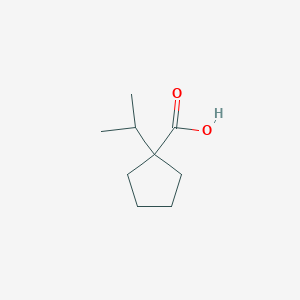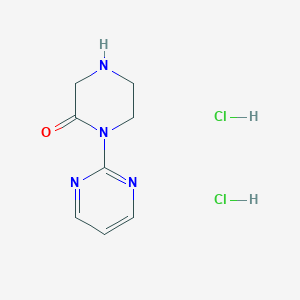
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a chemical compound belonging to the family of piperazine derivatives. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline powder form and has the molecular formula C10H14Cl2N4O with a molecular weight of 288.15 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride typically involves the condensation of pyrimidine derivatives with piperazine. The reaction conditions often include temperatures ranging from 25-40°C . The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
科学研究应用
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a derivatization reagent for carboxyl groups on peptides and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anxiolytic and neuroprotective agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and influence various physiological processes.
相似化合物的比较
Similar Compounds
Buspirone: An anxiolytic agent that is metabolized to 1-(2-Pyrimidinyl)piperazine.
Dasatinib: An anticancer agent with a similar piperazine structure.
Eptapirone: An anxiolytic compound with structural similarities.
Uniqueness
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is unique due to its specific receptor interactions and its potential applications in both therapeutic and industrial contexts. Its ability to act on multiple receptor types makes it a versatile compound for research and development.
属性
分子式 |
C8H12Cl2N4O |
|---|---|
分子量 |
251.11 g/mol |
IUPAC 名称 |
1-pyrimidin-2-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H10N4O.2ClH/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8;;/h1-3,9H,4-6H2;2*1H |
InChI 键 |
PXNHUGKFDPNKKF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)CN1)C2=NC=CC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
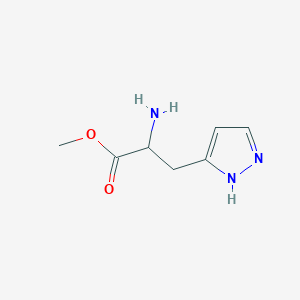

![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
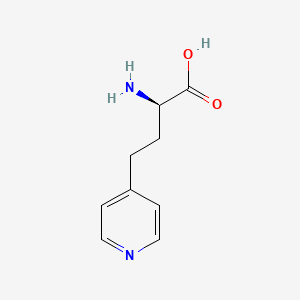
![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)


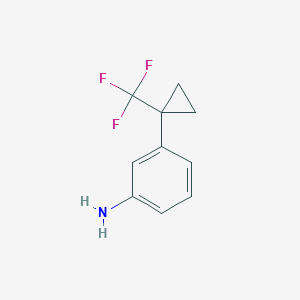
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)

